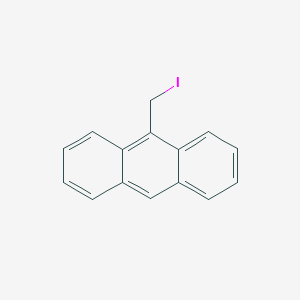

9-(Iodomethyl)anthracene

Übersicht

Beschreibung

9-(Iodomethyl)anthracene is an organic compound with the molecular formula C15H11I. It is a derivative of anthracene, where an iodine atom is attached to the methyl group at the 9th position of the anthracene ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Iodomethyl)anthracene typically involves the iodination of 9-methylanthracene. One common method is the reaction of 9-methylanthracene with iodine and a suitable oxidizing agent, such as iodic acid, in an organic solvent like chloroform. The reaction is usually carried out under reflux conditions to ensure complete iodination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions similar to the laboratory methods. The process would likely be optimized for higher yields and purity, using continuous flow reactors and advanced purification techniques.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form 9-(iodomethyl)anthraquinone under strong oxidizing conditions.

Reduction Reactions: Reduction of the iodine atom can yield 9-methylanthracene.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Products like 9-(azidomethyl)anthracene or 9-(thiomethyl)anthracene.

Oxidation: 9-(iodomethyl)anthraquinone.

Reduction: 9-methylanthracene.

Wissenschaftliche Forschungsanwendungen

9-(Iodomethyl)anthracene has several applications in scientific research:

Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.

Photochemistry: Employed in studies involving photon upconversion and triplet-triplet annihilation processes.

Biological Probes: Utilized as a fluorescent probe in biological imaging and sensing applications.

Wirkmechanismus

The mechanism of action of 9-(Iodomethyl)anthracene in its applications is largely dependent on its ability to participate in photophysical processes. In OLEDs, it acts as an emitter due to its high fluorescence quantum yield. In photochemical applications, it undergoes triplet-triplet annihilation, where two triplet state molecules interact to form one singlet state molecule and one ground state molecule, resulting in photon upconversion .

Vergleich Mit ähnlichen Verbindungen

9-Methylanthracene: Lacks the iodine atom, making it less reactive in substitution reactions.

9-Bromomethylanthracene: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

9-Chloromethylanthracene: Contains a chlorine atom, which also affects its reactivity and use in different chemical reactions.

Uniqueness: 9-(Iodomethyl)anthracene is unique due to the presence of the iodine atom, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives that can be tailored for specific applications in organic electronics and photochemistry .

Biologische Aktivität

9-(Iodomethyl)anthracene is an organic compound characterized by the molecular formula CHI, where an iodine atom is attached to a methyl group at the 9th position of the anthracene ring system. This compound is a derivative of anthracene and exhibits unique photophysical properties that make it valuable for various scientific applications, particularly in organic electronics and photochemistry. Although specific biological activities of this compound are not extensively documented, its derivatives have shown potential as biological probes in imaging and sensing applications.

The synthesis of this compound typically involves the iodination of 9-methylanthracene. One common method includes treating 9-chloromethyl anthracene with sodium iodide, leading to the formation of this compound. This compound can undergo nucleophilic substitution reactions where the iodine atom can be replaced by other nucleophiles, enhancing its reactivity and utility in synthetic organic chemistry .

Case Studies

- Phototoxic Effects on DNA : A study examined the interaction of N-substituted anthracenes with plasmid DNA under varying ionic conditions. It was found that high ionic strength conditions enhanced ROS production and DNA photocleavage, indicating a complex relationship between ionic environment and phototoxic effects .

- Cytotoxicity Evaluation : Another research focused on synthesizing a series of anthracene-9,10-diones. The cytotoxicity was assessed through thermal denaturation studies and unwinding assays of closed-circular DNA, demonstrating that certain structural modifications could enhance biological activity .

Data Table: Comparison of Biological Activities

| Compound | Activity Type | Observations |

|---|---|---|

| This compound | Phototoxicity | Potential ROS production leading to DNA damage |

| Anthracene-9,10-dione | Anticancer | Cytotoxic effects observed; strong DNA binding |

| N-substituted anthracenes | DNA Interaction | Intercalation leading to oxidative damage |

Analyse Chemischer Reaktionen

Radical-Mediated Reactions

The carbon-iodine bond in 9-(iodomethyl)anthracene undergoes homolytic cleavage under thermal or photochemical conditions, generating the 9-anthracenemethyl radical. This intermediate participates in dimerization and cyclization pathways:

Dimerization

Heating this compound in dry acetone at reflux yields:

-

1,2-Bis(9-anthracenyl)ethane (3) : Formed via radical dimerization (24% yield at room temperature over 2 weeks) .

-

Lepidopterene (2) : A tetrabenzotetracyclotetradecatetraene formed through radical coupling and [4+2] cycloaddition (45% yield under reflux) .

| Reaction Conditions | Product | Yield | Mechanism |

|---|---|---|---|

| Dry acetone, reflux, 12 h | Lepidopterene (2) | 45% | Radical dimerization |

| Dry acetone, RT, 2 weeks | 1,2-Bis(9-anthracenyl)ethane | 24% | Radical dimerization |

Radical trapping experiments with TEMPO confirmed the intermediacy of free radicals, yielding 9-(2,2,6,6-tetramethyl-1-piperidinyloxymethyl)anthracene (87%) .

Nucleophilic Substitution

The iodide group acts as a leaving group in SN₂ reactions. For example:

-

Reaction with sodium hydroxide forms 9-(hydroxymethyl)anthracene .

-

Triethylborane initiates radical chain reactions, producing 9-propylanthracene and 9-(hydroxymethyl)anthracene via β-scission and hydroxylation .

Photochemical Reactivity

Under UV irradiation (350 nm), this compound derivatives generate reactive oxygen species (ROS), including hydroxyl radicals (- OH) and singlet oxygen (¹O₂), which induce DNA strand breaks . Halide salts (e.g., KCl, NaCl) enhance ROS production via heavy-atom effects:

| Salt (400 mM) | ROS Production (Relative to Control) | DNA Damage Enhancement |

|---|---|---|

| KCl | 2.5× | Significant |

| NaCl | 1.8× | Moderate |

| NaI | 0.3× | Inhibited |

Metal-Promoted Transformations

Transition metals facilitate unconventional pathways:

-

Ni-Catalyzed Alkene Dicarbofunctionalization : Forms 9-arylmethylanthracene derivatives via tandem radical addition and cyclization (67% yield for 9-benzyl-2-methoxyanthracene) .

-

Ruthenium Complexation : Reactions with dichlororuthenium(II) bipyridine yield spiroanthracene derivatives through metal-promoted cyclization .

Comparative Reaction Pathways

The dominant pathway depends on reaction conditions:

-

Low Concentration (0.08 M) : Favors lepidopterene formation (75% yield) .

-

High Concentration (0.5 M) : Shifts toward 1,2-bis(9-anthracenyl)ethane (41% yield) .

Stability and Degradation

This compound degrades under prolonged UV exposure, forming anthraquinone and hydroxylated derivatives . Stability studies in halide solutions show accelerated photodegradation in NaCl/KCl due to enhanced ROS generation .

Eigenschaften

IUPAC Name |

9-(iodomethyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEUXEXJKVLQQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573898 | |

| Record name | 9-(Iodomethyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260365-89-7 | |

| Record name | 9-(Iodomethyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.